molecular formula C25H26BrNO5 B452971 Methyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Methyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B452971
M. Wt: 500.4g/mol
InChI Key: QMKSFRZUYIIFEX-UHFFFAOYSA-N
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Description

Methyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves several steps. The starting materials typically include 3-bromophenol, furfural, and 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. The synthetic route may involve the following steps:

    Formation of 3-bromophenoxy methyl furfural: This step involves the reaction of 3-bromophenol with furfural under basic conditions to form 3-bromophenoxy methyl furfural.

    Cyclization and esterification: The intermediate product is then subjected to cyclization and esterification reactions with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 3-((4-Bromophenoxy)methyl)-4-methoxybenzaldehyde

Uniqueness

Methyl 4-{5-[(3-bromophenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H26BrNO5

Molecular Weight

500.4g/mol

IUPAC Name

methyl 4-[5-[(3-bromophenoxy)methyl]furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H26BrNO5/c1-14-21(24(29)30-4)23(22-18(27-14)11-25(2,3)12-19(22)28)20-9-8-17(32-20)13-31-16-7-5-6-15(26)10-16/h5-10,23,27H,11-13H2,1-4H3

InChI Key

QMKSFRZUYIIFEX-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)COC4=CC(=CC=C4)Br)C(=O)OC

Origin of Product

United States

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